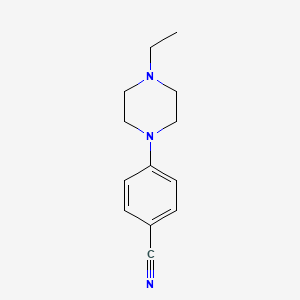

4-(4-Ethylpiperazino)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Ethylpiperazino)benzonitrile” is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.3 . It is a compound that has been used in various research and industrial applications .

Synthesis Analysis

The synthesis of benzonitriles, including “4-(4-Ethylpiperazino)benzonitrile”, can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . This reaction can proceed smoothly under mild reaction conditions and without the aid of any metals, additional oxidants, or strong bases, making it an efficient and environmentally friendly method to access benzonitriles .Molecular Structure Analysis

The molecular structure of “4-(4-Ethylpiperazino)benzonitrile” is characterized by the presence of a benzonitrile group attached to a 4-ethylpiperazino group . The InChI code for this compound is 1S/C13H17N3/c1-2-15-7-9-16(10-8-15)13-5-3-12(11-14)4-6-13/h3-6H,2,7-10H2,1H3 .Scientific Research Applications

1. Applications in Electrolyte Solutions

A study by Huang et al. (2014) explored a derivative of benzonitrile, 4-(Trifluoromethyl)-benzonitrile, as a novel electrolyte additive for lithium nickel manganese oxide cathodes in high-voltage lithium-ion batteries. This derivative showed significant improvements in cyclic stability and capacity retention in the battery, suggesting potential applications for similar benzonitrile derivatives in battery technologies (Huang et al., 2014).

2. Role in Antiviral Activity

Research by Jiang et al. (2020) identified a compound related to benzonitrile, 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, which demonstrated significant antiviral activity against Hepatitis C Virus (HCV). This compound, with its novel mechanism of action, indicates the potential for benzonitrile derivatives in developing antiviral medications (Jiang et al., 2020).

3. Corrosion Inhibition

A 2018 study by Chaouiki et al. investigated benzonitrile derivatives as corrosion inhibitors for mild steel in acidic solutions. The derivatives, including 4-(isopentylamino)-3-nitrobenzonitrile, showed excellent performance in protecting mild steel, indicating that similar benzonitrile compounds could be useful in corrosion prevention technologies (Chaouiki et al., 2018).

4. Antimycobacterial Agents

A study by Patel et al. (2014) involved the synthesis of benzonitrile/nicotinonitrile-based s-triazines, which exhibited profound antimycobacterial activity. This suggests that benzonitrile derivatives could be valuable in treating infections like tuberculosis (Patel et al., 2014).

5. Photophysical Studies

Pradhan and Biswas (2007) conducted time-resolved studies on charge-transfer molecules related to benzonitrile in various solvents. This research enhances understanding of the photophysical properties of benzonitrile derivatives, which could be beneficial in developing materials for optoelectronic applications (Pradhan & Biswas, 2007).

properties

IUPAC Name |

4-(4-ethylpiperazin-1-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-2-15-7-9-16(10-8-15)13-5-3-12(11-14)4-6-13/h3-6H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSQSHZWGWNQAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-6-hydroxy-2-[(3-methyl-2-thienyl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B2427675.png)

![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2427676.png)

![(3,4-Dichlorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2427677.png)

![2-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2427685.png)

![6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2427686.png)

![4-(benzo[d]thiazol-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B2427695.png)